molecular formula C20H23FN2O3 B2599873 3-(2-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide CAS No. 1797802-50-6

3-(2-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide

Cat. No. B2599873
CAS RN: 1797802-50-6
M. Wt: 358.413
InChI Key: HWTWKGZDGHBMPT-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is commonly referred to as FPPP. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Scientific Research Applications

1. CCR2 Receptor Antagonism for In Vivo Evaluation

A study outlined the discovery of a novel class of CCR2 receptor antagonists, highlighting the systematic examination and modification of the central aromatic portion leading to the development of compounds with high binding affinity and selectivity towards chemokine receptors. This research signifies the potential for extensive in vivo evaluations due to the promising pharmacokinetic profile of these compounds (Butora et al., 2006).

2. Key Intermediate Synthesis for Neuroleptic Agents

The synthesis of key intermediates for Fluspirilen and Penfluridol, two neuroleptic agents, was achieved through a preparative route involving rhodium-catalyzed hydroformylation. This process underscores the importance of specific chemical transformations in the synthesis of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group (Botteghi et al., 2001).

3. Crystal Forms of Paroxetine Hydrochloride

Research on paroxetine hydrochloride, an antidepressant, involved analyzing two crystal forms to understand its structure better. This study provides insights into the crystallography of pharmaceutical compounds, which is crucial for drug formulation and stability studies (Yokota et al., 1999).

4. Quantum Chemical and Molecular Dynamic Simulation Studies

A study on the corrosion inhibition properties of piperidine derivatives on iron demonstrates the interdisciplinary application of chemical compounds in materials science. By performing quantum chemical calculations and molecular dynamics simulations, the research provides insights into the adsorption behaviors and inhibition efficiencies of these derivatives (Kaya et al., 2016).

5. Synthesis of Piperidine Derivatives with Antitumor Activity

The synthesis and evaluation of novel piperidine derivatives for their antitumor activity illustrate the compound's potential application in cancer research. This area focuses on the development of new therapeutic agents by exploring the cytotoxic effects of chemically modified piperidines against tumor cell lines (Naito et al., 2005).

properties

IUPAC Name

3-(2-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c21-18-4-2-1-3-16(18)5-6-19(24)22-13-15-7-10-23(11-8-15)20(25)17-9-12-26-14-17/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTWKGZDGHBMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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